molecular formula C10H7Cl2N3OS B2406518 5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 875159-92-5

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2406518
CAS No.: 875159-92-5
M. Wt: 288.15
InChI Key: QYTAZWQXMKULLS-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C10H7Cl2N3OS and its molecular weight is 288.15. The purity is usually 95%.
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Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structure has been extensively studied. Using various spectroscopic techniques and single-crystal X-ray diffraction, researchers have detailed its structure. Notably, density functional theory (DFT) calculations have provided insights into its structural geometry, electronic properties, and molecular system polarization, suggesting potential applications in non-linear optics (NLO) materials (Kerru et al., 2019).

Antiviral and Antimicrobial Applications

Research has explored the synthesis of thiadiazole sulfonamides, including this compound, for antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010). Additionally, the antimicrobial properties of metal chelates of related compounds have been investigated, indicating the compound's potential in developing antimicrobial agents (Patel & Singh, 2009).

Materials Science and Corrosion Inhibition

The compound has been studied for its inhibition properties in materials science. Specifically, its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, revealing both inhibitory and corrosive effects depending on concentration (Bentiss et al., 2007).

Synthetic Chemistry Applications

There is significant interest in synthesizing various derivatives of this compound. These efforts include creating novel compounds for potential use in medicinal chemistry, emphasizing the versatility of the thiadiazole ring (Yu et al., 2014). Such synthetic explorations open possibilities for discovering new drugs and materials with unique properties.

Properties

IUPAC Name

5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTAZWQXMKULLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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